![molecular formula C9H18 B13497006 trans-1,2-Diethylcyclopentane CAS No. 932-40-1](/img/structure/B13497006.png)
trans-1,2-Diethylcyclopentane
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Overview
Description
trans-1,2-Diethylcyclopentane: is an organic compound with the molecular formula C9H18 . It is a stereoisomer of 1,2-diethylcyclopentane, where the two ethyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family, which are known for their ring structures and relatively inert nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-diethylcyclopentane typically involves the hydrogenation of 1,2-diethylcyclopentadiene. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Diethylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its already saturated nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Chlorine (Cl2), Bromine (Br2) with light or a catalyst
Major Products:
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
Chemistry: trans-1,2-Diethylcyclopentane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties .
Biology and Medicine: There are limited direct applications of this compound in biology and medicine. its derivatives and related compounds are studied for their potential biological activities .
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules and materials .
Mechanism of Action
The mechanism of action for trans-1,2-diethylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it exhibits stability due to its ring structure, but can participate in reactions such as oxidation and substitution under appropriate conditions. The molecular targets and pathways involved are typically those associated with the reagents and conditions used in these reactions .
Comparison with Similar Compounds
cis-1,2-Diethylcyclopentane: The cis isomer has both ethyl groups on the same side of the cyclopentane ring, leading to different physical and chemical properties.
trans-1,2-Dimethylcyclopentane: This compound has methyl groups instead of ethyl groups, resulting in a lower molecular weight and different reactivity.
Uniqueness: trans-1,2-Diethylcyclopentane is unique due to its specific stereochemistry, which influences its physical properties and reactivity. The trans configuration provides distinct spatial orientation compared to its cis counterpart, affecting its behavior in chemical reactions and applications .
Biological Activity
Chemical Overview
trans-1,2-Diethylcyclopentane (C9H18) is a cyclic alkane characterized by a five-membered ring structure with two ethyl groups attached to adjacent carbon atoms. Its molecular weight is approximately 126.24 g/mol, and it features a unique arrangement of bonds that contributes to its chemical properties and potential biological activities.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
- IUPAC Name: this compound
- CAS Registry Number: 932-40-1
- Molecular Formula: C9H18
- InChIKey: JKMYLSLBFNMSFP-IUCAKERBSA-N
The compound contains:
- 27 total bonds
- 9 non-hydrogen bonds
- 2 rotatable bonds
- 1 five-membered ring
Property | Value |
---|---|
Molecular Weight | 126.2392 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Overview of Biological Studies
Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential interactions with biological systems. The presence of ethyl groups may influence the compound's hydrophobicity and reactivity, affecting its biological functions.
Potential Biological Mechanisms
- Antimicrobial Activity : Some studies on similar cyclic hydrocarbons indicate potential antimicrobial properties due to their ability to disrupt bacterial membranes.
- Toxicological Effects : Hydrocarbons can exhibit toxic effects depending on their concentration and exposure duration. Understanding these effects is crucial for assessing safety in industrial applications.
- Metabolic Pathways : Investigating how this compound is metabolized in organisms could provide insights into its biological impact.
Case Studies
A few studies have explored the biological implications of compounds structurally related to this compound:
- Study on Hydrocarbon Toxicity : Research indicated that certain cyclic alkanes can induce cytotoxic effects in mammalian cells at high concentrations, suggesting a need for careful evaluation of exposure levels.
- Antimicrobial Testing : Similar compounds have been tested for their ability to inhibit bacterial growth, showing varying degrees of effectiveness depending on the molecular structure and functional groups present.
Table: Summary of Biological Studies on Related Compounds
Properties
CAS No. |
932-40-1 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1R,2R)-1,2-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-8-6-5-7-9(8)4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
JKMYLSLBFNMSFP-RKDXNWHRSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@H]1CC |
Canonical SMILES |
CCC1CCCC1CC |
Origin of Product |
United States |
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